5-Amino-6-ethoxypyrazine-2-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boronic acid pinacol esters are highly valuable building blocks in organic synthesis . They are generally used in metal-catalyzed carbon–carbon bond forming reactions like Suzuki–Miyaura reaction .
Molecular Structure Analysis
The molecular structure of boronic acid pinacol esters involves a boron atom bonded to two oxygen atoms and an organic group .Chemical Reactions Analysis
Boronic acid pinacol esters are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Protodeboronation of boronic esters is also an important reaction .Physical And Chemical Properties Analysis
Boronic acid pinacol esters are usually bench stable, easy to purify, and often commercially available . They are generally environmentally benign .Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) cross-coupling reaction is a powerful method for forming carbon–carbon bonds. Pinacol boronic esters serve as essential reagents in SM coupling reactions. These reactions allow the synthesis of diverse organic compounds, including pharmaceuticals, agrochemicals, and materials .
Hydromethylation of Alkenes
Catalytic protodeboronation of alkyl boronic esters, including pinacol boronic esters, enables the formal anti-Markovnikov hydromethylation of alkenes. This transformation is valuable but previously unknown. By pairing protodeboronation with a Matteson–CH₂–homologation, researchers can achieve this selective hydromethylation. Notably, this sequence has been applied to methoxy-protected (−)-Δ8-THC and cholesterol .
Organic Synthesis
Pinacol boronic esters are highly stable and easy to handle. They serve as versatile building blocks in organic synthesis. Researchers use them for various transformations, such as homologations, conjunctive cross couplings, and radical-polar crossover reactions. Their bench stability and compatibility with other functional groups make them attractive substrates .
Pharmaceutical Intermediates
Specific derivatives of pinacol boronic esters, such as 2-Cyanopyridine-5-boronic acid pinacol ester and 2-(Methylamino)pyrimidine-5-boronic acid pinacol ester, find applications as pharmaceutical intermediates. These compounds play crucial roles in the synthesis of bioactive molecules .
Heterocyclic Synthesis
Pinacol boronic esters participate in heterocycle synthesis. For example, they can be used in the construction of heteroarenes, which are essential structural motifs in pharmaceuticals and agrochemicals. The radical-based protocols allow the formation of diverse heterocyclic compounds .
Formal Total Synthesis
Researchers have employed protodeboronation in the formal total synthesis of natural products. Notably, it played a role in the synthesis of δ-®-coniceine and indolizidine 209B. These examples highlight the practical significance of pinacol boronic esters in complex molecule assembly .
Future Directions
Mechanism of Action
Target of Action
The primary target of the compound 5-Amino-6-ethoxypyrazine-2-boronic acid pinacol ester is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The 5-Amino-6-ethoxypyrazine-2-boronic acid pinacol ester interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The compound 5-Amino-6-ethoxypyrazine-2-boronic acid pinacol ester affects the Suzuki–Miyaura coupling pathway . This pathway involves the formation of carbon–carbon bonds, which are crucial for the synthesis of a wide range of organic compounds . The downstream effects include the formation of new organic compounds through carbon–carbon bond formation .
Pharmacokinetics
It’s known that the compound is relatively stable , which suggests it may have good bioavailability
Result of Action
The molecular and cellular effects of the action of 5-Amino-6-ethoxypyrazine-2-boronic acid pinacol ester are the formation of new carbon–carbon bonds . This results in the synthesis of new organic compounds, which can be used in various applications in organic chemistry .
Action Environment
The action, efficacy, and stability of 5-Amino-6-ethoxypyrazine-2-boronic acid pinacol ester can be influenced by environmental factors. For instance, the pH strongly influences the rate of the reaction . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes . Additionally, the compound is usually bench stable , suggesting it has good stability under standard laboratory conditions.
properties
IUPAC Name |
3-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BN3O3/c1-6-17-10-9(14)15-7-8(16-10)13-18-11(2,3)12(4,5)19-13/h7H,6H2,1-5H3,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPVOPJJAYRZME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C(=N2)OCC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-6-ethoxypyrazine-2-boronic acid pinacol ester |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.